molecular formula C18H25ClN2O2 B159570 Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- CAS No. 139193-95-6

Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-

Cat. No. B159570
M. Wt: 336.9 g/mol
InChI Key: VTYHAWGHBDWATM-YGCVIUNWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as DMXB-A, and it is a selective agonist of the nicotinic acetylcholine receptor. In

Mechanism Of Action

DMXB-A is a selective agonist of the nicotinic acetylcholine receptor, which is a type of ionotropic receptor found in the brain and other tissues. When DMXB-A binds to the receptor, it activates a series of signaling pathways that lead to increased neurotransmitter release and enhanced cognitive function. DMXB-A also has anti-inflammatory and analgesic effects, which are thought to be mediated by the activation of nicotinic acetylcholine receptors in immune cells and other tissues.

Biochemical And Physiological Effects

DMXB-A has a number of biochemical and physiological effects, including enhanced cognitive function, anti-inflammatory and analgesic effects, and potential neuroprotective effects. DMXB-A has been shown to enhance working memory and attention in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A has been shown to reduce inflammation and pain in animal models, making it a potential treatment for chronic pain and inflammation.

Advantages And Limitations For Lab Experiments

DMXB-A has a number of advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the nicotinic acetylcholine receptor, which allows for the specific activation of this receptor in experiments. Additionally, DMXB-A has been extensively studied in animal models, making it a well-characterized compound for use in experiments. However, one limitation of DMXB-A is that it is a complex chemical compound that requires a multi-step synthesis process, which may limit its availability and increase its cost.

Future Directions

There are a number of future directions for the study of DMXB-A. One potential direction is the development of DMXB-A as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A may be studied for its potential anti-inflammatory and analgesic effects in humans. Finally, further research may be conducted to optimize the synthesis method of DMXB-A and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

DMXB-A is a complex chemical compound that requires a multi-step synthesis process. The first step involves the synthesis of 4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenol, which is then converted to the corresponding chloride. The final step involves the reaction of the chloride with N,N-diethylethanolamine in the presence of a base to form DMXB-A. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

DMXB-A has been extensively studied for its potential applications in scientific research. One of its major applications is in the field of neuroscience, where it is used to study the function of nicotinic acetylcholine receptors in the brain. DMXB-A has been shown to enhance cognitive function and memory in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A has been studied for its potential anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.

properties

CAS RN

139193-95-6

Product Name

Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

N,N-diethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride

InChI

InChI=1S/C18H24N2O2.ClH/c1-4-20(5-2)12-13-21-17-9-6-16(7-10-17)8-11-18-14-15(3)19-22-18;/h6-11,14H,4-5,12-13H2,1-3H3;1H/b11-8+;

InChI Key

VTYHAWGHBDWATM-YGCVIUNWSA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC(=NO2)C.Cl

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC(=NO2)C.Cl

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC(=NO2)C.Cl

synonyms

N,N-diethyl-2-[4-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanamin e hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.